N-oxideclozapine
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Overview
Description
N-oxideclozapine, also known as clozapine N-oxide, is a synthetic compound primarily used in biomedical research. It is a derivative of clozapine, an atypical antipsychotic drug. This compound is mainly utilized as a ligand to activate designer receptors exclusively activated by designer drugs (DREADDs), which are engineered receptors used to study cellular and molecular processes in neuroscience .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-oxideclozapine involves the oxidation of clozapine. The process typically uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the N-oxide functional group into the clozapine molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-oxideclozapine undergoes several types of chemical reactions, including:
Oxidation: The primary reaction for its synthesis.
Reduction: Can be reduced back to clozapine under specific conditions.
Substitution: Involves the replacement of functional groups in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane.
Major Products
Oxidation: Produces this compound.
Reduction: Reverts to clozapine.
Substitution: Produces various derivatives depending on the substituents introduced.
Scientific Research Applications
N-oxideclozapine is extensively used in scientific research, particularly in the field of neuroscience. Its primary application is in chemogenetics, where it serves as a ligand for DREADDs. This allows researchers to selectively activate or inhibit specific neuronal populations to study their functions and interactions .
In addition to neuroscience, this compound is used in:
Pharmacological Studies: To investigate the pharmacokinetics and pharmacodynamics of clozapine and its metabolites.
Behavioral Research: To study the effects of neuronal activation on behavior.
Drug Development: As a tool to develop and test new therapeutic agents targeting specific receptors.
Mechanism of Action
N-oxideclozapine exerts its effects by binding to DREADDs, which are modified G protein-coupled receptors. Upon binding, it activates these receptors, leading to the initiation of intracellular signaling pathways. This activation can result in various cellular responses, depending on the type of DREADD and the signaling pathway involved .
Comparison with Similar Compounds
N-oxideclozapine is unique in its ability to selectively activate DREADDs without significant off-target effects. there are other compounds with similar applications, including:
Compound 21 (C21): Another DREADD agonist with higher affinity and faster kinetics.
Deschloroclozapine (DCZ): A derivative with improved inert character and faster kinetics
These compounds offer alternatives with different pharmacokinetic profiles and may be preferred in specific experimental setups.
Properties
Molecular Formula |
C18H20ClN4O+ |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
3-chloro-6-(4-hydroxy-4-methylpiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine |
InChI |
InChI=1S/C18H20ClN4O/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20,24H,8-11H2,1H3/q+1 |
InChI Key |
GAJYCGWBHYOPMT-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.